molecular formula C20H23N5O3S B2425047 N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1170372-56-1

N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2425047
CAS No.: 1170372-56-1
M. Wt: 413.5
InChI Key: QHIMJVCVNWHXQV-UHFFFAOYSA-N
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Description

N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d]imidazole moiety, a piperazine ring, and a sulfonyl group, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary target of this compound is the human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This enzyme plays a crucial role in the esterification of cholesterol, a key step in the absorption and transport of dietary cholesterol.

Mode of Action

The compound acts as a potent inhibitor of ACAT-1 . It binds to the active site of the enzyme, preventing it from catalyzing the esterification of cholesterol. This inhibition disrupts the normal function of the enzyme, leading to changes in cholesterol metabolism.

Pharmacokinetics

The compound exhibits high aqueous solubility (up to 19 mg/mL at pH 1.2), which is beneficial for its absorption and distribution in the body . It also shows a significant improvement in oral absorption, with the maximum concentration (Cmax) of the compound being 1100-fold higher than that of a previously selected compound in fasted dogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Reduction of the imidazole ring or the piperazine ring.

  • Substitution: Introduction of various functional groups at different positions on the molecule.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both benzo[d]imidazole and piperazine rings. Similar compounds include:

  • Imidazole derivatives: These compounds share the imidazole ring but may differ in their substituents and functional groups.

  • Piperazine derivatives: These compounds contain the piperazine ring but lack the benzo[d]imidazole moiety.

  • Sulfonyl-containing compounds: These compounds feature sulfonyl groups but may have different core structures.

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Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-15(26)21-16-6-8-17(9-7-16)29(27,28)25-12-10-24(11-13-25)14-20-22-18-4-2-3-5-19(18)23-20/h2-9H,10-14H2,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIMJVCVNWHXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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